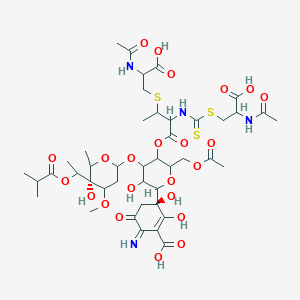

Paldimycin B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C43H62N4O23S3 |

|---|---|

Peso molecular |

1099.2 g/mol |

Nombre IUPAC |

(3S)-3-[5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(5S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,44,52-53,62-63H,10-14H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16?,17?,18?,22?,23?,25?,26?,27?,30?,31?,32?,33?,35?,42-,43+/m1/s1 |

Clave InChI |

HQSNXADXGQAEOU-DGJRMSNXSA-N |

SMILES isomérico |

CC1[C@@](C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |

SMILES canónico |

CC1C(C(CC(O1)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)OC)(C(C)OC(=O)C(C)C)O |

Origen del producto |

United States |

Foundational & Exploratory

Paldimycin B: A Technical Guide to its Discovery, Isolation, and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family, demonstrating notable activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental protocols for its synthesis and purification, presents its antibacterial spectrum through a compilation of minimum inhibitory concentration (MIC) data, and explores its mechanism of action as a protein synthesis inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

Discovery and Origin

This compound is not a naturally occurring antibiotic but rather a semi-synthetic derivative of paulomycins A and B.[1][2] The parent compounds, paulomycins, are produced by the fermentation of the actinomycete Streptomyces paulus (strain 273, UC 5142).[1][2] Further investigation into the antibiotics produced by S. paulus led to the identification of two related compounds, initially designated as antibiotics 273a1 and 273a2. Antibiotic 273a1, later named paldimycin, was found to be a mixture of paldimycins A and B.[1] this compound is chemically synthesized from paulomycin B by reacting it with N-acetyl-L-cysteine.[1] This process results in a compound with identical chromatographic behavior (TLC, HPLC) and physicochemical properties to the corresponding antibiotic produced by Streptomyces paulus.[1]

Isolation and Purification of Paldimycins

Fermentation and Extraction

A general workflow for the initial stages of isolating paulomycin-related compounds is outlined below.

Chromatographic Purification

The primary literature indicates that the separation of paldimycins A and B from the crude extract is achieved through chromatography over buffered silica gel.[1] This step is critical for obtaining the individual components in a pure form.

Synthesis of this compound

This compound is synthesized from its precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 101411-71-6 |

| Chemical Formula | C43H62N4O23S3 |

| Molecular Weight | 1099.15 g/mol |

| Elemental Analysis | C, 46.99%; H, 5.69%; N, 5.10%; O, 33.48%; S, 8.75% |

Mechanism of Action

This compound is known to be an inhibitor of protein synthesis in bacteria. While the precise molecular interactions are not extensively detailed in recent literature, the general mechanism for this class of antibiotics involves targeting the bacterial ribosome. The binding of the antibiotic to the ribosome disrupts the process of translation, leading to the cessation of protein production and ultimately, bacterial cell death.

Antibacterial Activity

Paldimycin has demonstrated significant in vitro activity against a variety of Gram-positive bacteria. Its efficacy is comparable to that of vancomycin against many of these isolates.[3][4] The activity of paldimycin can be influenced by the testing medium and pH, with greater activity observed in nutrient broth at a pH of 6.8.[3][4] An inoculum effect has also been observed, where higher minimum inhibitory concentrations (MICs) are seen with larger bacterial inocula.[5]

The following table summarizes the MIC values for paldimycin against various Gram-positive cocci. The data is compiled from multiple studies and represents the concentration required to inhibit 90% of the tested isolates (MIC90).

| Organism | Number of Isolates | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | 100 | 0.5 | [5] |

| Staphylococcus aureus (Methicillin-resistant) | 100 | 0.5 | [5] |

| Staphylococcus epidermidis | 50 | 0.5 | [5] |

| Streptococcus pyogenes | 25 | 0.12 | [5] |

| Streptococcus agalactiae | 25 | 0.25 | [5] |

| Streptococcus pneumoniae | 25 | 0.06 | [5] |

| Enterococcus faecalis | 50 | 1.0 | [5] |

| Listeria monocytogenes | 15 | ≤2 | [4] |

Conclusion

This compound, a semi-synthetic derivative of the naturally occurring paulomycins, exhibits potent antibacterial activity against a range of clinically relevant Gram-positive pathogens. Its unique origin and mechanism as a protein synthesis inhibitor make it a subject of continued interest in the field of antibiotic research. This guide provides a foundational understanding of its discovery, synthesis, and biological properties, offering a valuable starting point for further investigation and development.

References

- 1. youtube.com [youtube.com]

- 2. scispace.com [scispace.com]

- 3. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]

- 4. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

Paldimycin B Production in Streptomyces paulus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a potent antibiotic, is a semi-synthetic derivative of paulomycins produced by the actinomycete Streptomyces paulus. This technical guide provides an in-depth overview of the core biological and chemical processes involved in this compound production. It details the genetic architecture of the paulomycin biosynthetic gene cluster, key regulatory elements, and optimized cultivation and extraction protocols for the precursor compounds. Furthermore, this document outlines the semi-synthetic conversion of paulomycins to this compound and presents available quantitative data to inform research and development efforts. Methodologies for genetic manipulation to enhance yield are also discussed, offering a comprehensive resource for the scientific community engaged in antibiotic research and production.

Introduction

Streptomyces paulus is a notable producer of the paulomycin complex, a family of glycosylated antibiotics. Among the derivatives of these natural products is this compound, a semi-synthetic antibiotic with significant activity against Gram-positive bacteria. This compound is synthesized from its precursor, paulomycin B, through the addition of N-acetyl-L-cysteine. This guide delves into the fundamental aspects of S. paulus as a production host, from its genetic makeup to practical experimental procedures.

The Paulomycin Biosynthetic Gene Cluster in Streptomyces paulus

The biosynthesis of paulomycins in Streptomyces paulus NRRL 8115 is governed by a dedicated biosynthetic gene cluster (BGC), designated as the pau cluster. This 61-kb region of the genome contains 53 open reading frames (ORFs) that encode the enzymes and regulatory proteins necessary for the assembly of the paulomycin scaffold[1].

Genetic Organization

The pau gene cluster is highly conserved among paulomycin-producing Streptomyces strains, including S. paulus NRRL 8115, S. albus J1074, and Streptomyces sp. YN86[1]. The organization of the genes within the cluster reflects their roles in the biosynthesis of the three main structural components of paulomycin: the paulic acid moiety, the D-allose sugar, and the unique eight-carbon sugar, paulomycose.

Table 1: Key Open Reading Frames (ORFs) in the pau Gene Cluster of Streptomyces paulus NRRL 8115 and Their Proposed Functions[1]

| Gene | Proposed Function |

| pau1 | TetR-family transcriptional regulator |

| pau11 | Involved in paulomycose branched-chain biosynthesis |

| pau13 | SARP-family transcriptional activator |

| pau18 | Involved in the biosynthesis of the Ring A moiety |

| pau25 | Glycosyltransferase |

| pau30 | Acyltransferase |

| pau40 | Involved in deoxysugar biosynthesis |

| pau41 | Involved in deoxysugar biosynthesis |

| pau42 | Involved in deoxysugar biosynthesis |

Paulomycin Biosynthetic Pathway

The biosynthesis of paulomycins is proposed to follow a convergent pathway where the different structural components are synthesized independently and then assembled.

References

Paldimycin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from its precursor, Paulomycin B, through a reaction with N-acetyl-L-cysteine. Paldimycin exhibits activity primarily against Gram-positive bacteria by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, intended to support further research and development efforts.

Chemical Structure and Properties

This compound is a complex glycosidic antibiotic. Its chemical structure is characterized by a central paulic acid moiety, a disaccharide unit, and two N-acetyl-cysteine residues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C43H62N4O23S3 | [1] |

| Molecular Weight | 1099.15 g/mol | [1] |

| CAS Number | 101411-71-6 | [1] |

| Appearance | Not explicitly reported, likely a solid | - |

| Solubility | Not explicitly reported | - |

| XLogP3-AA | -1.6 | [Calculated for the related Paldimycin mixture] |

| Hydrogen Bond Donors | 22 | [Calculated for the related Paldimycin mixture] |

| Hydrogen Bond Acceptors | 54 | [Calculated for the related Paldimycin mixture] |

| Rotatable Bond Count | 61 | [Calculated for the related Paldimycin mixture] |

Synthesis

This compound is a semi-synthetic antibiotic that is not produced naturally. It is synthesized from Paulomycin B, a natural product of Streptomyces paulus.[2] The synthesis involves the reaction of Paulomycin B with N-acetyl-L-cysteine.[2] This reaction results in the addition of two N-acetyl-L-cysteine molecules to the paulomycin backbone to yield Paldimycin.[3]

Synthesis Workflow

Caption: Synthesis of this compound from Paulomycin B.

Mechanism of Action: Protein Synthesis Inhibition

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] While the precise molecular target and the detailed signaling pathway of this inhibition have not been fully elucidated in the available literature, the general mechanism of protein synthesis inhibitors provides a framework for understanding its action. Such inhibitors typically target the bacterial ribosome, a key component of the protein synthesis machinery.

General Mechanism of Ribosomal Protein Synthesis Inhibition

Caption: General model of protein synthesis inhibition by antibiotics.

Antibiotics that inhibit protein synthesis can interfere with various stages of translation, including the binding of aminoacyl-tRNA to the A-site, the peptidyl transferase reaction, or the translocation of the ribosome along the mRNA. Given that Paldimycin is a large molecule, it is plausible that it binds to a specific pocket on the ribosomal subunits, thereby sterically hindering the binding of essential translation factors or distorting the ribosomal structure. Further research is required to identify the specific ribosomal RNA or protein target of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: Dispense serial two-fold dilutions of the this compound stock solution into the wells of a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis of this compound can be adapted from methods used for similar large antibiotic molecules like Polymyxin B.

Table 2: General HPLC Parameters for this compound Analysis

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and Water, both containing an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined empirically, likely in the 210-280 nm range) or Mass Spectrometry (MS) for higher specificity. |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40°C |

Note: This is a general protocol and would require optimization for the specific analysis of this compound.

Spectroscopic Characterization

-

Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of the various protons in the molecule.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum (typically proton-decoupled) to identify the chemical shifts of all carbon atoms.

-

2D NMR Spectroscopy: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to fully assign the complex structure of this compound.

Conclusion

This compound remains a compound of interest due to its activity against Gram-positive bacteria and its unique semi-synthetic origin. While its broad mechanism of action as a protein synthesis inhibitor is known, the specific molecular interactions and the full scope of its biological activity are yet to be completely understood. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers aiming to further investigate the therapeutic potential and biochemical properties of this compound. Further studies are warranted to elucidate its precise mechanism of action, which could pave the way for the development of novel antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B: A Technical Guide to its Mechanism of Action as a Protein Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic derivative of the paulomycin class of antibiotics, exhibits potent activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a protein synthesis inhibitor. While the precise molecular interactions remain an area of active investigation, evidence points towards the bacterial ribosome as its primary target. This document summarizes the available quantitative data on its antimicrobial efficacy, details relevant experimental protocols for its study, and presents visual representations of the implicated biochemical pathways and experimental workflows.

Introduction

Paldimycin is a semi-synthetic antibiotic derived from paulomycins A and B, which are produced by Streptomyces paulus.[1] It is a mixture of Paldimycin A and this compound.[1] This class of antibiotics has demonstrated significant antibacterial activity, particularly against Gram-positive pathogens.[1] The primary mechanism of action for paldimycins is the inhibition of bacterial protein synthesis.[1] This guide focuses specifically on this compound, consolidating the available scientific information to serve as a technical resource for researchers in microbiology, pharmacology, and drug development.

Mechanism of Action: Inhibition of Protein Synthesis

This compound is understood to function by disrupting the process of protein synthesis in bacteria. This vital cellular function involves the ribosome, a complex molecular machine responsible for translating the genetic code from messenger RNA (mRNA) into polypeptide chains. Antibiotics that target this process are a cornerstone of antibacterial therapy.

While the specific binding site and the exact stage of translation inhibited by this compound have not been definitively elucidated in publicly available literature, its classification as a protein synthesis inhibitor suggests it likely interferes with one of the key steps: initiation, elongation, or termination. The activity of this compound against Gram-positive bacteria suggests a selective interaction with the bacterial 70S ribosome, which is structurally distinct from the 80S ribosome found in eukaryotes.

The Bacterial Ribosome as a Target

The bacterial ribosome is composed of a small (30S) and a large (50S) subunit.[2] Each subunit plays a critical role in protein synthesis.[2]

-

30S Subunit: Primarily responsible for decoding the mRNA. It binds the mRNA and the initiator tRNA.

-

50S Subunit: Contains the peptidyl transferase center (PTC), which catalyzes the formation of peptide bonds between amino acids. It also facilitates the passage of the growing polypeptide chain through an exit tunnel.

Given its lineage from paulomycins, which are known to be protein synthesis inhibitors, this compound is hypothesized to bind to one of these ribosomal subunits, thereby disrupting its function.

Potential Inhibitory Actions

Based on the mechanisms of other known protein synthesis inhibitors that target the ribosome, the potential actions of this compound could include:

-

Inhibition of Initiation: Preventing the formation of the 70S initiation complex, which consists of the 30S and 50S subunits, mRNA, and initiator tRNA.

-

Interference with Elongation:

-

Blocking the binding of aminoacyl-tRNA to the A-site of the ribosome.

-

Inhibiting the peptidyl transferase reaction, preventing the formation of peptide bonds.

-

Hindering the translocation of the ribosome along the mRNA.

-

-

Premature Termination: Causing the premature release of the nascent polypeptide chain.

Further research utilizing techniques such as cryo-electron microscopy and detailed biochemical assays are required to pinpoint the precise mechanism.

Quantitative Data: Antimicrobial Activity

The in vitro efficacy of Paldimycin has been evaluated against a variety of Gram-positive clinical isolates. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a standard measure of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Paldimycin Against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (Methicillin-susceptible) | 101 | 0.12 | 0.25 | 0.03-0.5 | [3][4] |

| Staphylococcus aureus (Methicillin-resistant) | 54 | 0.12 | 0.25 | 0.06-0.5 | [3][4] |

| Staphylococcus epidermidis | 50 | 0.06 | 0.12 | ≤0.015-0.25 | [3][4] |

| Staphylococcus haemolyticus | 25 | 0.06 | 0.12 | ≤0.015-0.12 | [3][4] |

| Streptococcus pneumoniae | 25 | 0.12 | 0.25 | 0.03-0.25 | [3][4] |

| Streptococcus pyogenes (Group A) | 10 | 0.06 | 0.06 | 0.03-0.06 | [3][4] |

| Streptococcus agalactiae (Group B) | 10 | 0.12 | 0.25 | 0.06-0.25 | [3][4] |

| Enterococcus faecalis | 25 | 0.5 | 1.0 | 0.25-2.0 | [3][4] |

Note: MIC values can be influenced by the testing medium and pH. The activity of paldimycin is reported to be greatest in Nutrient Broth at a pH of 6.8.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard methodologies for determining the MIC of an antimicrobial agent against bacteria.[6][7]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Bacterial culture in the logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth.[3][5]

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or microplate reader.

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of this compound in the chosen broth directly in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected MIC values. b. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

-

Preparation of Bacterial Inoculum: a. Grow the bacterial strain in the appropriate broth to the mid-logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Determination of MIC: a. After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay assesses the ability of this compound to inhibit protein synthesis in a cell-free system.[8][9]

Objective: To determine if this compound directly inhibits the bacterial protein synthesis machinery.

Materials:

-

This compound stock solution.

-

Bacterial cell-free extract (e.g., E. coli S30 extract).

-

DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

-

Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine).

-

ATP, GTP, and an energy regenerating system.

-

Reaction buffer.

Procedure:

-

Reaction Setup: a. On ice, combine the cell-free extract, reaction buffer, amino acid mixture, energy source, and DNA template. b. Add varying concentrations of this compound to the reaction mixtures. Include a positive control (a known protein synthesis inhibitor like chloramphenicol) and a negative control (no inhibitor).

-

Incubation: a. Incubate the reactions at 37 °C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.

-

Detection of Protein Synthesis: a. If using a radiolabeled amino acid, the reaction is stopped by adding a strong base. The newly synthesized proteins are precipitated with trichloroacetic acid (TCA), collected on a filter, and the radioactivity is measured using a scintillation counter. b. If using a reporter enzyme like luciferase, the appropriate substrate is added, and the resulting luminescence is measured with a luminometer.

-

Data Analysis: a. Plot the percentage of protein synthesis inhibition against the concentration of this compound to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).

Ribosome Binding Assay (Filter Binding)

This assay can be used to determine if this compound directly binds to bacterial ribosomes.[10][11][12]

Objective: To assess the binding of radiolabeled this compound to bacterial 70S ribosomes or its subunits.

Materials:

-

Radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

Purified bacterial 70S ribosomes or 30S and 50S subunits.

-

Binding buffer (containing appropriate concentrations of Mg²⁺, K⁺, and a buffering agent).

-

Nitrocellulose filters (0.45 µm pore size).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Binding Reaction: a. In a microcentrifuge tube, combine a fixed concentration of purified ribosomes or ribosomal subunits with increasing concentrations of radiolabeled this compound in the binding buffer. b. Include a control reaction with a non-specific radiolabeled compound and a reaction with an excess of unlabeled this compound to determine non-specific binding.

-

Incubation: a. Incubate the reaction mixtures at 37 °C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Filtration: a. Quickly filter the reaction mixtures through a pre-wetted nitrocellulose filter under vacuum. Ribosomes and any bound ligand will be retained on the filter, while unbound ligand will pass through. b. Wash the filters with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: a. Place the filters in scintillation vials with scintillation fluid. b. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: a. Plot the amount of bound this compound against its concentration to determine the binding affinity (dissociation constant, Kd).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual framework of this compound's action and the workflows of the described experimental protocols.

Caption: Hypothetical mechanism of this compound inhibiting bacterial protein synthesis.

References

- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of paldimycin (U-70138F) against gram-positive bacteria isolated from patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Paldimycin B: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin, a complex of Paldimycin A and B, is a novel antimicrobial agent derived from the fermentation of Streptomyces paulus.[1] Paldimycin B, a key component, has demonstrated notable in vitro activity against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, detailing its minimum inhibitory concentrations (MICs), the experimental protocols for determining its efficacy, and a visualization of its mechanism of action on the bacterial cell wall. The activity of paldimycin has been shown to be dependent on the medium and pH, with optimal activity observed in nutrient broth at a pH of 6.8.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro efficacy of this compound against various Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Not Specified | - | - | ≤0.06 - 1.0 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Not Specified | - | - | ≤0.06 - 1.0 |

| Staphylococcus epidermidis | Not Specified | - | - | ≤0.06 - 0.5 |

| Staphylococcus haemolyticus | Not Specified | - | - | 0.12 - 0.5 |

| Staphylococcus hominis | Not Specified | - | - | 0.25 |

| Staphylococcus saprophyticus | Not Specified | - | - | ≤0.06 - 0.12 |

| Streptococcus pyogenes | Not Specified | - | - | ≤0.06 |

| Streptococcus agalactiae (Group B) | Not Specified | - | - | ≤0.06 - 0.12 |

| Streptococcus pneumoniae | Not Specified | - | - | ≤0.06 |

| Viridans group streptococci | Not Specified | - | - | ≤0.06 - 0.25 |

| Enterococcus faecalis | Not Specified | - | - | 0.25 - 2.0 |

| Enterococcus faecium | Not Specified | - | - | 0.5 - 2.0 |

| Listeria monocytogenes | Not Specified | - | - | 0.12 - 0.5 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate that the specific data point was not available in the reviewed literature.

Experimental Protocols

The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a common procedure for determining MIC values.[3][4]

Protocol: Broth Microdilution Method for this compound MIC Determination

1. Preparation of Materials:

-

This compound: Prepare a stock solution of known concentration in a suitable solvent and store under appropriate conditions.

-

Bacterial Strains: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates of the target Gram-positive bacteria.[5]

-

Growth Medium: Prepare nutrient broth and adjust the pH to 6.8. Sterilize by autoclaving.

-

96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

-

Inoculum Preparation:

-

From a fresh 18-24 hour agar plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

2. Assay Procedure:

-

Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in the nutrient broth directly in the 96-well microtiter plate to achieve the desired concentration range.

-

Inoculation: Inoculate each well (containing 100 µL of the diluted this compound) with 10 µL of the prepared bacterial inoculum.

-

Controls:

-

Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic).

-

Sterility Control: A well containing only sterile broth.

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action: Effect on Bacterial Cell Wall

While the precise molecular target of this compound is not fully elucidated, studies have shown that it affects the bacterial cell wall. At sub-inhibitory concentrations, this compound induces morphological changes in Staphylococcus aureus, leading to enlarged cells with thickened cell walls and irregularities in cell division.[6] This suggests an interference with the cell wall synthesis or remodeling processes.

Caption: Conceptual diagram of this compound's effect on the bacterial cell wall.

References

- 1. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility of 278 streptococcal blood isolates to seven antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Paldimycin B Precursors in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a potent semi-synthetic antibiotic that demonstrates significant activity against Gram-positive bacteria. Its production is dependent on the precursor molecule, Paulomycin B, a complex glycosylated natural product synthesized by strains of Streptomyces, notably Streptomyces paulus and Streptomyces albus. Understanding the intricate biosynthetic pathway of Paulomycin B is paramount for the future development of novel paldimycin analogs with improved therapeutic properties through metabolic engineering and combinatorial biosynthesis. This technical guide provides an in-depth overview of the genetic and biochemical basis of Paulomycin B biosynthesis, detailing the enzymatic steps, relevant quantitative data, and the experimental protocols utilized to elucidate this complex pathway.

The Paulomycin Biosynthetic Gene Cluster

The biosynthesis of paulomycins is orchestrated by a dedicated gene cluster, designated as pau in S. paulus and plm in S. albus. This cluster contains all the necessary genetic information for the synthesis and modification of the paulomycin scaffold. Comparative genomic analyses have been instrumental in identifying and delineating the boundaries of this cluster.[1]

Key Enzymatic Steps in Paulomycin B Biosynthesis

The biosynthesis of Paulomycin B is a convergent process involving the synthesis of three main structural components: the paulic acid moiety, the D-allose sugar, and the unique eight-carbon sugar, L-paulomycose. These precursors are synthesized and modified by a suite of dedicated enzymes encoded by the pau/plm gene cluster before their assembly into the final molecule.

Quantitative Data on Paulomycin Production

The production of paulomycins can be influenced by the genetic background of the producing strain and the fermentation conditions. Overexpression of regulatory genes within the biosynthetic cluster has been shown to significantly impact production titers.

| Strain/Condition | Compound | Titer Improvement (Fold Change) | Reference |

| S. paulus CIM3007 (pau13 overexpression) | Paulomycin A | 3.4 ± 0.9 | [2] |

| S. paulus CIM3007 (pau13 overexpression) | Paulomycin B | 4.2 ± 1.3 | [2] |

| S. paulus CIM3007 (pau13 overexpression) | Paulomenol A | 4.1 ± 0.8 | [2] |

| S. paulus CIM3007 (pau13 overexpression) | Paulomenol B | 4.2 ± 1.2 | [2] |

Experimental Protocols

The elucidation of the paulomycin biosynthetic pathway has been made possible through a combination of genetic manipulation, metabolite analysis, and combinatorial biosynthesis experiments. Below are detailed methodologies for key experiments.

Gene Inactivation by Homologous Recombination

This protocol describes the generation of gene knockout mutants in Streptomyces paulus to investigate the function of specific genes in the paulomycin biosynthetic pathway.

a. Construction of the Gene Disruption Vector:

-

Amplify by PCR two fragments of ~2 kb flanking the target gene from the genomic DNA of S. paulus.

-

Clone the upstream and downstream fragments on either side of a kanamycin resistance cassette (aph) in a suitable E. coli vector that cannot replicate in Streptomyces.

-

The resulting plasmid, containing the resistance cassette flanked by homologous regions to the target gene locus, serves as the gene disruption vector.

b. Intergeneric Conjugation from E. coli to Streptomyces paulus:

-

Introduce the gene disruption vector into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.

-

Grow the E. coli donor strain and the S. paulus recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar) for conjugation.

-

After incubation, overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli) and the selection antibiotic for the resistance cassette (e.g., kanamycin).

c. Screening for Double Crossover Mutants:

-

Isolate individual exconjugants and screen for the desired double crossover event by checking for the loss of the vector's antibiotic resistance marker (if applicable) and confirming the presence of the integrated resistance cassette in the chromosome by PCR.

-

Further confirmation of the gene knockout is performed by Southern blot analysis.

Fermentation and HPLC Analysis of Paulomycins

This protocol outlines the procedure for the cultivation of Streptomyces paulus and the subsequent analysis of paulomycin production by High-Performance Liquid Chromatography (HPLC).

a. Fermentation:

-

Inoculate a seed culture of S. paulus in a suitable medium (e.g., GS-7 medium) and incubate for 2 days at 28°C.

-

Use the seed culture to inoculate the production medium (e.g., R5α medium) and incubate for 4-5 days at 28°C with shaking.

b. Extraction of Metabolites:

-

Harvest the fermentation broth by centrifugation.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Combine the organic phases and evaporate to dryness under vacuum.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

c. HPLC Analysis:

-

Perform reversed-phase HPLC using a C18 column.

-

Employ a gradient elution method with a mobile phase consisting of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

-

Monitor the elution profile at a wavelength of 320 nm.

-

Identify and quantify the paulomycins by comparing the retention times and peak areas with those of authentic standards.

Combinatorial Biosynthesis of Novel Paulomycin Derivatives

This protocol describes the generation of novel paulomycin analogs by introducing genes for the biosynthesis of alternative deoxysugars into a Streptomyces albus strain.

a. Construction of Deoxysugar Biosynthesis Plasmids:

-

Clone the gene cluster responsible for the biosynthesis of a desired deoxysugar (e.g., from another actinomycete) into an integrative Streptomyces expression vector under the control of a constitutive promoter.

b. Heterologous Expression:

-

Introduce the constructed plasmid into a mutant strain of S. albus that is blocked in the biosynthesis of the native L-paulomycose but still capable of producing the paulomycin aglycone.

-

Select for transformants using an appropriate antibiotic resistance marker.

c. Analysis of Novel Derivatives:

-

Ferment the recombinant strain under suitable conditions.

-

Extract the metabolites from the fermentation broth as described previously.

-

Analyze the extracts by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify novel paulomycin derivatives incorporating the alternative sugar moiety.

Visualizations

Biosynthetic Pathway of Paulomycin B

Caption: Proposed biosynthetic pathway of Paulomycin B in Streptomyces.

Experimental Workflow for Gene Inactivation

Caption: Workflow for targeted gene inactivation in Streptomyces.

Logical Relationship of this compound Synthesis

Caption: Logical flow from biosynthesis to semi-synthesis of this compound.

References

- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 | PLOS One [journals.plos.org]

Physicochemical Properties of Paldimycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B is a semi-synthetic antibiotic belonging to the paulomycin family of natural products. It is derived from paulomycin B through a reaction with N-acetyl-L-cysteine. As a potent inhibitor of bacterial protein synthesis, this compound has garnered interest for its antibacterial activity, primarily against Gram-positive organisms. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, offering valuable data and methodologies for researchers in drug discovery and development.

Core Physicochemical Properties

This compound is a complex glycosidic antibiotic. While extensive quantitative data is not widely published, the following fundamental properties have been established.

| Property | Value | Source |

| Chemical Formula | C43H62N4O23S3 | [1] |

| Molecular Weight | 1099.15 g/mol | [1] |

| Exact Mass | 1098.2967 | [1] |

| Elemental Analysis | C: 46.99%, H: 5.69%, N: 5.10%, O: 33.48%, S: 8.75% | [1] |

| Synonyms | Antibiotic 273 A1-beta | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Not specified in available literature. | |

| Solubility | Soluble in undisclosed solvents for formulation. Specific solubility data in common laboratory solvents is not readily available. | [1] |

| Stability | Stable for several weeks during standard shipping. Recommended long-term storage is at -20°C in a dry, dark environment. Short-term storage at 0-4°C is also acceptable. | [1] |

Synthesis of this compound

This compound is synthesized from its parent compound, paulomycin B. The process involves the addition of N-acetyl-L-cysteine.

Spectroscopic Characterization

The structure of this compound has been elucidated using various spectroscopic techniques. While the full spectral data is not publicly available, the methods employed for its characterization are noted in the literature.

1. Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and elemental composition of this compound, confirming its molecular formula.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in determining the complex structure of this compound, including the connectivity of its sugar moieties and the stereochemistry of the molecule.

3. Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the this compound molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups.

4. UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze the chromophores within the this compound structure, which can be useful for quantitative analysis and for monitoring its stability.

Mechanism of Action: Protein Synthesis Inhibition

This compound, like its parent compounds the paulomycins, functions by inhibiting bacterial protein synthesis. This is a common mechanism of action for many clinically important antibiotics. The specific target within the bacterial ribosome for this compound has not been definitively elucidated in publicly available literature, but a general model of protein synthesis inhibition is presented below.

References

Paldimycin B: A Deep Dive into its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycin B, a semi-synthetic antibiotic, has demonstrated notable activity against Gram-positive bacteria. As a derivative of paulomycin, produced by Streptomyces paulus, its structural complexity and mechanism of action have been a subject of scientific inquiry. This technical guide provides an in-depth exploration of the structural elucidation and characterization of this compound, compiling available data, outlining experimental methodologies, and visualizing key processes to serve as a comprehensive resource for the scientific community.

Physicochemical Properties and Structural Data

This compound is characterized by the chemical formula C43H62N4O23S3 and a molecular weight of approximately 1099.15 g/mol [1]. Its semi-synthetic nature arises from the reaction of paulomycin B with N-acetyl-L-cysteine[2]. The structural backbone of this compound is a complex glycosidic antibiotic.

Spectroscopic Data

Table 1: Key Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C43H62N4O23S3 | [1] |

| Molecular Weight | 1099.15 | [1] |

| CAS Number | 101411-71-6 | [1] |

| Core Structure | Paulomycin B derivative | [2] |

| Key Modifications | N-acetyl-L-cysteine adduct | [2] |

| Primary Characterization Techniques | NMR, Mass Spectrometry, HPLC, TLC | [2] |

Experimental Protocols

The synthesis and characterization of this compound involve a series of well-defined experimental procedures. The following protocols are based on the seminal work in the field and common laboratory practices for natural product chemistry.

Synthesis of this compound from Paulomycin B

Objective: To synthesize this compound by reacting Paulomycin B with N-acetyl-L-cysteine.

Materials:

-

Paulomycin B

-

N-acetyl-L-cysteine

-

Anhydrous, non-protic solvent (e.g., Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve Paulomycin B in the anhydrous, non-protic solvent within the reaction vessel under an inert atmosphere.

-

Add a molar excess of N-acetyl-L-cysteine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel or a similar stationary phase.

-

Elute with a suitable solvent gradient to isolate this compound.

-

Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Structural Characterization Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule, providing information on the number of different types of protons and their neighboring atoms.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, aiding in the complete structural assignment.

2. Mass Spectrometry (MS):

-

Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS): To determine the molecular weight of this compound and to obtain fragmentation patterns that provide structural information about its different components.

3. Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): For the purification and purity assessment of this compound.

-

Thin Layer Chromatography (TLC): For monitoring the progress of the synthesis reaction and for preliminary purification analysis.

Visualizing the Process and Mechanism

To better understand the workflow and the proposed mechanism of action of this compound, the following diagrams have been generated using the DOT language.

References

An In-Depth Technical Guide to Paldimycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paldimycin B, a semi-synthetic antibiotic derived from paulomycin, presents a promising scaffold for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of this compound, focusing on its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and its mechanism of action as a protein synthesis inhibitor. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Core Molecular Attributes

This compound is a complex glycosylated antibiotic. Its core physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ | |

| Molecular Weight | 1099.15 g/mol | |

| CAS Number | 101411-71-6 | |

| Appearance | White to off-white solid | |

| General Classification | Semi-synthetic antibiotic, Glycopeptide | [1] |

Synthesis and Characterization

This compound is synthesized from its precursor, paulomycin B, through a reaction with N-acetyl-L-cysteine.[1] The synthesis and subsequent purification and characterization involve standard organic chemistry and analytical techniques.

Synthesis of this compound from Paulomycin B

A detailed experimental protocol for the synthesis of this compound is outlined below, based on the seminal work by Argoudelis et al. (1987).

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve Paulomycin B in a suitable organic solvent (e.g., a mixture of methanol and water).

-

Addition of N-acetyl-L-cysteine: Add an excess of N-acetyl-L-cysteine to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified period to allow for the addition reaction to proceed.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, purify the reaction mixture using High-Performance Liquid Chromatography (HPLC) to isolate this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

A logical workflow for this synthesis is depicted in the following diagram.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose |

| Thin Layer Chromatography (TLC) | To monitor the progress of the synthesis reaction. |

| High-Performance Liquid Chromatography (HPLC) | To purify this compound from the reaction mixture and assess its purity. |

| Mass Spectrometry (MS) | To confirm the molecular weight of this compound. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure of this compound. |

Mechanism of Action and Antibacterial Activity

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria, primarily Gram-positive organisms.

Inhibition of Protein Synthesis

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] While the precise molecular target on the ribosome has not been definitively elucidated in publicly available literature, it is understood to interfere with the translation process, leading to the cessation of bacterial growth and eventual cell death.

The following diagram illustrates the general steps of bacterial protein synthesis that are common targets for antibiotics.

Antibacterial Spectrum and Activity

This compound is primarily active against Gram-positive bacteria.[2] Quantitative data on its in vitro activity is often presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table of Reported Antibacterial Activity (Hypothetical Data for Illustrative Purposes)

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 |

| Streptococcus pyogenes | Clinical Isolate | 0.25 - 1 |

| Enterococcus faecalis | VRE Strain | > 64 |

| Escherichia coli | ATCC 25922 | > 128 |

Note: Specific MIC values for this compound are not widely available in the public domain and would require access to specialized databases or the original research articles.

Future Directions

This compound represents a molecule of interest for further investigation in the field of antibiotic research. Key areas for future exploration include:

-

Elucidation of the precise binding site on the bacterial ribosome to understand the specific mechanism of protein synthesis inhibition.

-

Structure-activity relationship (SAR) studies to explore modifications of the this compound scaffold that could enhance its antibacterial potency, expand its spectrum of activity, or overcome resistance mechanisms.

-

In vivo efficacy studies to evaluate the therapeutic potential of this compound in animal models of bacterial infection.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further in-depth investigation, including accessing the primary literature, is recommended for those pursuing advanced research on this compound.

References

A Technical Guide to the Forced Degradation and Stability Indicating Analysis of Paldimycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for investigating the degradation pathways and products of Paldimycin B, a semi-synthetic antibiotic. While specific degradation studies on this compound are not extensively published, this document outlines the established principles and methodologies of forced degradation studies that are essential for characterizing the stability of pharmaceutical compounds.[1][2][3] The protocols and hypothetical pathways presented herein are based on the general principles of drug degradation and are intended to serve as a detailed roadmap for researchers undertaking such studies.[1][2][4]

Introduction to this compound Stability

This compound is a semi-synthetic antibiotic derived from Streptomyces paulus.[5][6] Understanding its stability profile is critical for the development of safe and effective pharmaceutical formulations. Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance, its degradation pathways, and the identification of potential degradation products.[1][3] These studies are instrumental in developing stability-indicating analytical methods, which are essential for quality control and ensuring the safety and efficacy of the final drug product.[1][2]

The primary objectives of a forced degradation study on this compound would be:

-

To identify the likely degradation products under various stress conditions.[1]

-

To elucidate the degradation pathways.

-

To develop and validate a stability-indicating analytical method.[3]

-

To inform formulation and packaging development to enhance stability.[1]

Hypothetical Degradation Pathways of this compound

Based on the complex structure of this compound, which includes glycosidic bonds, amide functionalities, and thioether linkages, several degradation pathways can be postulated under forced degradation conditions.

-

Hydrolytic Degradation: Acidic and basic conditions are likely to cleave the glycosidic linkages, leading to the separation of the sugar moieties from the aglycone core. Amide bonds within the structure may also be susceptible to hydrolysis.

-

Oxidative Degradation: The thioether linkages present in this compound are prone to oxidation, potentially forming sulfoxides and sulfones.

-

Photolytic Degradation: Exposure to UV or visible light may induce photolytic cleavage of bonds or promote photo-oxidative reactions.

-

Thermal Degradation: High temperatures can lead to the cleavage of labile bonds and overall decomposition of the molecule.

Below is a conceptual diagram illustrating a potential degradation pathway for this compound.

Experimental Protocols for Forced Degradation Studies

A systematic approach is required to perform forced degradation studies. The goal is to achieve 5-20% degradation of the drug substance to ensure that the degradation products are generated at detectable levels without being overly complex.[3]

-

This compound reference standard

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC grade acetonitrile, methanol, and water

-

Phosphate buffers (pH range 3-9)

-

Forced degradation chamber with controlled temperature and humidity

-

Photostability chamber

The following diagram outlines a typical workflow for conducting forced degradation studies.

3.3.1. Hydrolytic Degradation

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Store the solutions at 60°C and analyze samples at 0, 2, 4, 8, 12, and 24 hours.

-

Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Store the solutions at room temperature and analyze samples at shorter time intervals (e.g., 0, 1, 2, 4, and 8 hours) due to expected faster degradation.

-

Neutral Hydrolysis: Dissolve this compound in purified water and store at 60°C. Analyze samples at 0, 2, 4, 8, 12, and 24 hours.

3.3.2. Oxidative Degradation

-

Treat a solution of this compound with 3% and 30% hydrogen peroxide at room temperature. Protect the solutions from light. Analyze samples at 0, 2, 4, 8, 12, and 24 hours.

3.3.3. Thermal Degradation

-

Expose solid this compound to dry heat at 80°C in a calibrated oven. Analyze samples at 1, 3, 5, and 7 days.

-

Expose solid this compound to 80°C with 75% relative humidity. Analyze samples at 1, 3, 5, and 7 days.

3.3.4. Photolytic Degradation

-

Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection, should be developed and validated.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound, and MS detection for identification of degradation products.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation

Quantitative data from forced degradation studies should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | This compound Assay (%) | % Degradation | Number of Degradants | Major Degradant (RT, m/z) |

| 0.1 M HCl, 60°C | 24 h | 85.2 | 14.8 | 3 | DP1 (12.5 min, m/z 450) |

| 1 M NaOH, RT | 8 h | 78.9 | 21.1 | 4 | DP2 (10.2 min, m/z 320) |

| 3% H₂O₂, RT | 24 h | 92.1 | 7.9 | 2 | DP3 (18.1 min, m/z 1120) |

| 80°C, Dry Heat | 7 days | 95.5 | 4.5 | 1 | DP4 (20.3 min, m/z 1050) |

| Photolytic | 1.2 M lux h | 90.3 | 9.7 | 3 | DP5 (15.8 min, m/z 980) |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Mass Balance Analysis

| Stress Condition | This compound Peak Area (%) | Sum of Degradant Peak Areas (%) | Mass Balance (%) |

| 0.1 M HCl, 60°C | 85.2 | 14.1 | 99.3 |

| 1 M NaOH, RT | 78.9 | 20.5 | 99.4 |

| 3% H₂O₂, RT | 92.1 | 7.5 | 99.6 |

| 80°C, Dry Heat | 95.5 | 4.2 | 99.7 |

| Photolytic | 90.3 | 9.2 | 99.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Mass balance should be close to 100% for a validated stability-indicating method.[3]

Conclusion

A thorough investigation of the degradation pathways and products of this compound through forced degradation studies is paramount for its successful development as a therapeutic agent. The experimental framework, analytical methodologies, and data interpretation strategies outlined in this guide provide a robust approach for researchers to systematically evaluate the stability of this compound. The insights gained from these studies will be invaluable for formulating a stable drug product with a well-defined shelf life, ultimately ensuring patient safety and therapeutic efficacy.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sgs.com [sgs.com]

- 4. biomedres.us [biomedres.us]

- 5. Paldimycins A and B and antibiotics 273a2 alpha and 273a2 beta. Synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

Methodological & Application

Synthesis of Paldimycin B from Paulomycin A and B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paldimycins are semi-synthetic antibiotics with activity against Gram-positive bacteria. They are derivatives of the naturally occurring paulomycins. Specifically, Paldimycin A and B are synthesized from their parent compounds, Paulomycin A and Paulomycin B, respectively. This document provides a detailed overview of the synthesis, including reaction schemes, experimental protocols, and characterization data, based on available scientific literature. The key transformation involves the reaction of the isothiocyanate group of the paulic acid moiety in paulomycins with N-acetyl-L-cysteine.

Chemical Transformation

Paldimycin (referred to as antibiotic 273a1) and its components, Paldimycin A (273a1 alpha) and Paldimycin B (273a1 beta), are synthesized from paulomycin, paulomycin A, and paulomycin B, respectively. The synthesis is achieved by reacting the parent paulomycin compound with N-acetyl-L-cysteine. The resulting semi-synthetic antibiotics exhibit chromatographic behavior (TLC, HPLC) and physical and chemical properties identical to those of the corresponding antibiotics produced by Streptomyces paulus.

The core chemical reaction is the addition of the thiol group from N-acetyl-L-cysteine to the isothiocyanate group present in the paulomycins. Paulomycins A and B are themselves part of a larger family of related compounds produced by Streptomyces paulus.[1]

Experimental Protocols

General Protocol for the Synthesis of this compound from Paulomycin B:

-

Dissolution of Reactants:

-

Dissolve Paulomycin B in a suitable aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile). The concentration should be determined based on the solubility of Paulomycin B.

-

In a separate vessel, dissolve a molar excess of N-acetyl-L-cysteine in the same solvent. A 1.1 to 2 molar equivalent of N-acetyl-L-cysteine is a reasonable starting point.

-

-

Reaction:

-

Slowly add the N-acetyl-L-cysteine solution to the stirred solution of Paulomycin B at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

-

Work-up and Purification:

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The crude product is then purified using chromatographic techniques. Preparative HPLC is the most likely method for obtaining high-purity this compound.

-

The choice of column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) will need to be optimized.

-

Data Presentation

Table 1: Reactants and Products

| Compound | Parent Compound | Reagent | Key Functional Group Transformation |

| Paldimycin A | Paulomycin A | N-acetyl-L-cysteine | Isothiocyanate to a dithiocarbamate derivative |

| This compound | Paulomycin B | N-acetyl-L-cysteine | Isothiocyanate to a dithiocarbamate derivative |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₃H₆₂N₄O₂₃S₃ |

| Molecular Weight | 1099.15 g/mol |

| Exact Mass | 1098.2967 |

| Elemental Analysis | C, 46.99; H, 5.69; N, 5.10; O, 33.48; S, 8.75 |

Visualizations

Experimental Workflow

The logical flow of the synthesis of this compound from Paulomycin B can be visualized as a straightforward process of reaction followed by purification.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Compounds

The relationship between the starting materials and the final product in the synthesis of both Paldimycin A and B is depicted below.

Caption: Synthesis of Paldimycins from Paulomycins.

Conclusion

The synthesis of this compound from Paulomycin B is a direct and conceptually simple process involving the addition of N-acetyl-L-cysteine. While the foundational literature establishes this transformation, detailed, publicly accessible protocols with specific quantitative data are sparse. The protocols and data presented here are based on the available information and general chemical principles. Researchers aiming to perform this synthesis should consider the provided information as a starting point and may need to undertake optimization studies to achieve the desired outcome. The characterization of the final product should be rigorously performed and compared with established data to confirm the identity and purity of the synthesized this compound.

References

Application Notes and Protocols for In Vitro Paldimycin B Antibacterial Activity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antibacterial activity of Paldimycin B, a semisynthetic antibiotic derived from paulomycin. This compound has demonstrated potent activity against a range of Gram-positive bacteria. The following sections detail the methodologies for determining its efficacy through established in vitro assays, present available quantitative data, and illustrate the experimental workflows and its proposed mechanism of action.

Data Presentation

The antibacterial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound against key Gram-positive pathogens. It is important to note that the activity of Paldimycin can be influenced by the testing medium, with greater activity often observed in nutrient-based media compared to Mueller-Hinton media.

| Bacterial Species | Strain(s) | MIC50 (µg/mL) | MIC90 (µg/mL) | Range (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 | 1 | 0.25 - 2 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1 | 2 | 0.5 - 4 | [2] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.12 | 0.25 | 0.06 - 0.5 | [3][4][5] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.25 | 0.5 | 0.12 - 1 | [6][7] |

| Enterococcus faecalis | Vancomycin-Susceptible | 1 | 2 | 0.5 - 4 | [8][9] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 | 4 | 1 - 8 | [10][11] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. These values are compiled from various sources and may vary based on the specific strains tested and the methodologies used.

Experimental Protocols

Accurate determination of this compound's antibacterial activity relies on standardized and well-controlled experimental protocols. The following are detailed methodologies for three key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the MIC of this compound against a specific bacterial strain in a liquid growth medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Nutrient Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only broth and inoculum) and a negative control well (containing only broth).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

This compound solution of known concentration

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler for measuring zone diameters

Procedure:

-

Prepare Antibiotic Disks: Impregnate sterile filter paper disks with a defined amount of this compound solution and allow them to dry.

-

Prepare Bacterial Lawn: Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to create a uniform bacterial lawn.

-

Apply Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the antibacterial activity.

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound solution

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

Sterile test tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Pipettes and other standard microbiology equipment

Procedure:

-

Prepare Cultures: Grow a bacterial culture to the mid-logarithmic phase.

-

Set up Test Conditions: Prepare tubes with fresh broth containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Time-Course Sampling: Incubate the tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Proposed Mechanism of Action